6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-imino-N-(3-methoxypropyl)-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, typically starting with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and methoxypropyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-imino-N-(3-methoxypropyl)-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
2-imino-N-(3-methoxypropyl)-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds in the dipyrido[1,2-a:2’,3’-d]pyrimidine family, such as:
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
- 2-imino-1-(3-methoxypropyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly influence their chemical and biological properties
Properties
Molecular Formula |
C20H25N5O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-4-9-24-17(21)14(19(26)22-8-5-10-28-3)11-15-18(24)23-16-7-6-13(2)12-25(16)20(15)27/h6-7,11-12,21H,4-5,8-10H2,1-3H3,(H,22,26) |
InChI Key |
HZHIOAABKBANLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
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